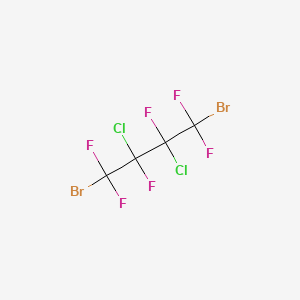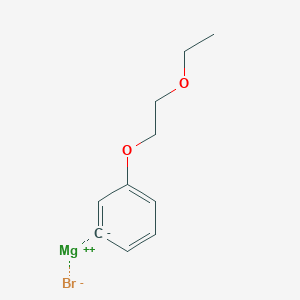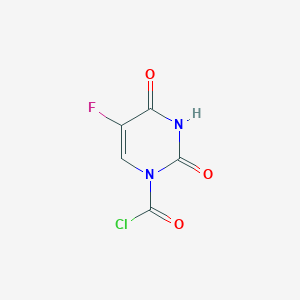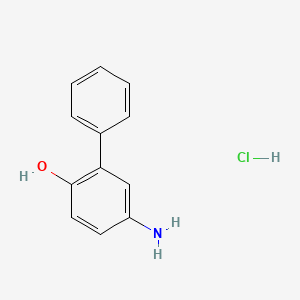![molecular formula C10H14Cl2O3Si B13421724 [4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
[4-(Dichloromethyl)phenyl]-trimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dichloromethyl)phenyl]-trimethoxysilane is an organosilicon compound that features a phenyl ring substituted with a dichloromethyl group and a trimethoxysilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dichloromethyl)phenyl]-trimethoxysilane typically involves the reaction of 4-(dichloromethyl)phenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Dichloromethyl)phenyl]-trimethoxysilane can undergo various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trimethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Oxidation and Reduction: The phenyl ring and the dichloromethyl group can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilane group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the dichloromethyl group.
Hydrolysis: Silanols and siloxanes.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
[4-(Dichloromethyl)phenyl]-trimethoxysilane has several applications in scientific research:
Material Science: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a functional material in biomedical devices.
Mecanismo De Acción
The mechanism of action of [4-(Dichloromethyl)phenyl]-trimethoxysilane involves its ability to form covalent bonds with other molecules through its reactive trimethoxysilane group. This reactivity allows it to interact with various molecular targets, including organic and inorganic substrates. The dichloromethyl group can also participate in chemical reactions, further enhancing the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
Phenyltrimethoxysilane: Lacks the dichloromethyl group, making it less reactive in certain substitution reactions.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group instead of a dichloromethyl group, resulting in different reactivity and applications.
Uniqueness
The presence of both the dichloromethyl group and the trimethoxysilane group in [4-(Dichloromethyl)phenyl]-trimethoxysilane makes it a unique compound with a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and form strong bonds with different substrates sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C10H14Cl2O3Si |
|---|---|
Peso molecular |
281.20 g/mol |
Nombre IUPAC |
[4-(dichloromethyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C10H14Cl2O3Si/c1-13-16(14-2,15-3)9-6-4-8(5-7-9)10(11)12/h4-7,10H,1-3H3 |
Clave InChI |
AHRQFLMNBCIWBE-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C1=CC=C(C=C1)C(Cl)Cl)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)













